molecular formula C13H11N3 B1297527 1-Benzyl-1H-benzotriazole CAS No. 4706-43-8

1-Benzyl-1H-benzotriazole

Cat. No. B1297527
CAS RN: 4706-43-8
M. Wt: 209.25 g/mol
InChI Key: OQVSPZZIBWDHOF-UHFFFAOYSA-N
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Description

1-Benzyl-1H-benzotriazole is a chemical compound with the molecular formula C13H11N3. The benzotriazole ring system in this compound is essentially planar, and it forms a dihedral angle with the phenyl ring . It is a derivative of benzotriazole, which is a class of compounds known for their versatile biological properties .


Synthesis Analysis

Benzotriazole derivatives, including 1-Benzyl-1H-benzotriazole, are known for their synthetic versatility. They can be prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Most benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-benzotriazole is characterized by a benzotriazole ring system that is essentially planar. The maximum deviation in this planarity is 0.0173 (18) Å. This ring system forms a dihedral angle of 75.08 (8)Å with the phenyl ring . In the crystal structure of the compound, pairs of weak C-H⋯N hydrogen bonds form inversion dimers .


Chemical Reactions Analysis

Benzotriazole derivatives, including 1-Benzyl-1H-benzotriazole, are known for their reactivity. They can behave as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors . These properties make them versatile in various chemical reactions.


Physical And Chemical Properties Analysis

1-Benzyl-1H-benzotriazole has a molecular weight of 209.25 g/mol . The exact mass and monoisotopic mass of the compound are also 209.095297364 g/mol . The compound has a computed XLogP3 value of 2.9, indicating its partition coefficient between octanol and water . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Drug Discovery

1-Benzyl-1H-benzotriazole derivatives have been explored for their potential in drug discovery due to their structural similarity to certain pharmacophores . The triazole ring mimics the peptide bond, making it a useful scaffold in medicinal chemistry. This compound has been utilized in the synthesis of molecules with potential anticonvulsant, antibacterial, and anticancer properties.

Organic Synthesis

In organic chemistry, 1-Benzyl-1H-benzotriazole is valued for its stability and reactivity. It acts as an intermediate in the synthesis of more complex organic compounds. Its unique electronic and steric properties make it a versatile building block for constructing diverse molecular architectures .

Polymer Chemistry

The benzotriazole moiety is incorporated into polymers to enhance their properties. For instance, it can improve the thermal stability of polymers, making them suitable for high-temperature applications. It also serves as a linker in polymer chains, contributing to the development of novel materials .

Mechanism of Action

Target of Action

1-Benzyl-1H-benzo[d][1,2,3]triazole is a compound that interacts with various targets. It has been found to inhibit enzymes such as carbonic anhydrases (CAs), thymidylate synthase (TS), aromatase, tryptophan, 2,3-dioxygenase (TDO), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR) . These targets play a significant role in the progression of various diseases .

Mode of Action

The interaction of 1-Benzyl-1H-benzo[d][1,2,3]triazole with its targets results in changes in the function of these targets. The triazole ring in the compound can act as a hydrogen bond acceptor and donor simultaneously , thereby offering various types of binding to the target enzyme .

Biochemical Pathways

1-Benzyl-1H-benzo[d][1,2,3]triazole affects various biochemical pathways. The inhibition of the aforementioned enzymes disrupts their respective pathways, leading to downstream effects . For instance, the inhibition of carbonic anhydrases can disrupt the regulation of pH and fluid balance in the body.

Pharmacokinetics

The pharmacokinetics of 1-Benzyl-1H-benzo[d][1,2,3]triazole involves its absorption, distribution, metabolism, and excretion (ADME). The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Benzyl-1H-benzo[d][1,2,3]triazole. For instance, the compound is fairly water-soluble , which can affect its distribution within the body. , which means it is only partly removed in wastewater treatment plants and a substantial fraction reaches surface water such as rivers and lakes.

Safety and Hazards

Benzotriazole, from which 1-Benzyl-1H-benzotriazole is derived, is known to form explosive mixtures with air on intense heating . It is also highly flammable and can be harmful by inhalation, in contact with skin, and if swallowed . It can cause irritation to the eyes, respiratory system, and skin .

properties

IUPAC Name

1-benzylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-13-9-5-4-8-12(13)14-15-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVSPZZIBWDHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334583
Record name 1-Benzyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199061
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Benzyl-1H-benzotriazole

CAS RN

4706-43-8
Record name 1-Benzyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-1H-BENZOTRIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of benzotriazole (1.2 g, 10.1 mmol) in DMF (40 mL) at r.t. was added a solution of 1M t-BuOK in THF (11 mL, 1 mmol). After stirring for 30 min., benzyl bromide (2.0 g, 11.6 mmol) was added. The mixture was further stirred for 1 h, diluted with H2O, extracted with EtOAc. The EtOAc extract was washed H2O (3×), dried (MgSO4) and concentrated. The residue was swished with hexanes containing small amount of Et2O to give 1.2 g (57%) of title compound as white powders.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
57%

Synthesis routes and methods II

Procedure details

(Phenylmethyl)-1H-benzotriazole was prepared from 1H-benzotriazole (11.91 g, 0.100 mol) and benzyl chloride as in Example 1 for 1 hour to give the title compound and (phenylmethyl)-2H- benzotriazole in a ratio of 75:25. Workup and two recrystallization gives the pure 1H-isomer: mp 117°-119° C. (CH3CN); (lit.1 mp 114°-117° C.; lit.2,3 mp 115°-116° C.)
Quantity
11.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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